6-(1-Butylpiperidin-2-yl)quinoline
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Overview
Description
6-(1-Butylpiperidin-2-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique structural properties and biological activities .
Preparation Methods
The synthesis of 6-(1-Butylpiperidin-2-yl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction typically requires an acid or base catalyst to facilitate the cyclocondensation process . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Industrial production methods often focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
6-(1-Butylpiperidin-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, p-toluene sulfonic acid, and neodymium (III) nitrate hexahydrate . For example, the Friedländer synthesis involves an initial amino-ketone condensation followed by cyclocondensation to produce the quinoline derivative . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(1-Butylpiperidin-2-yl)quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives have demonstrated antimicrobial, antifungal, antiviral, and antitumor activities .
Mechanism of Action
The mechanism of action of 6-(1-Butylpiperidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is crucial for their antibacterial activity. Additionally, the structural diversity of quinoline compounds allows them to exhibit high and selective activity through different mechanisms of action, with low toxicity on human cells .
Comparison with Similar Compounds
6-(1-Butylpiperidin-2-yl)quinoline can be compared with other quinoline derivatives, such as 8-nitroquinoline and 2-aryl 4-substituted quinolines . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 8-nitroquinoline has shown activity against clinical isolates, while 2-aryl 4-substituted quinolines are synthesized using oxidative cyclization methods . The uniqueness of this compound lies in its specific structural configuration, which contributes to its distinct biological and chemical properties.
Properties
Molecular Formula |
C18H24N2 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
6-(1-butylpiperidin-2-yl)quinoline |
InChI |
InChI=1S/C18H24N2/c1-2-3-12-20-13-5-4-8-18(20)16-9-10-17-15(14-16)7-6-11-19-17/h6-7,9-11,14,18H,2-5,8,12-13H2,1H3 |
InChI Key |
RQYZJJJYKUUIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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